IDO1 Inhibitory Potency in a Human HeLa Cell-Based Assay: 100 nM IC₅₀ Establishes Measurable Cellular Target Engagement
N-(1H-Indol-4-yl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide inhibits IDO1 with an IC₅₀ of 100 nM in an IFN-γ-stimulated human HeLa cell-based assay measuring kynurenine production [1]. For context, the clinical-stage IDO1 inhibitor epacadostat (INCB024360) demonstrates an enzymatic IC₅₀ of 72 nM and a cellular HeLa IC₅₀ of 7.1 nM in comparable assay formats [2]. This places the target compound within approximately 1.4-fold of epacadostat's enzymatic potency and approximately 14-fold of its cellular potency, indicating that while the target compound is a less potent IDO1 inhibitor than the clinical benchmark, it represents a meaningfully active and structurally distinct chemotype in the IDO1 inhibitor landscape [1] [2].
| Evidence Dimension | IDO1 inhibitory potency (cellular assay) |
|---|---|
| Target Compound Data | IC₅₀ = 100 nM (IFN-γ-stimulated human HeLa cells, kynurenine production readout, preincubation with cells) |
| Comparator Or Baseline | Epacadostat (INCB024360): enzymatic IC₅₀ = 72 nM; cellular HeLa IC₅₀ = 7.1 nM (IFN-γ-stimulated HeLa cells, kynurenine production readout) |
| Quantified Difference | Approximately 1.4-fold less potent than epacadostat enzymatic IC₅₀; approximately 14-fold less potent than epacadostat cellular HeLa IC₅₀ |
| Conditions | IFN-γ-stimulated human HeLa cells; inhibition of kynurenine production; compound preincubated with cells prior to IFN-γ stimulation (target compound); epacadostat assay conditions per BindingDB BDBM50126143 (EC₅₀ = 8 nM) and vendor technical datasheets |
Why This Matters
Confirms that the compound engages IDO1 in a disease-relevant cellular context at sub-micromolar concentrations, providing a structurally novel starting point for IDO1 inhibitor development distinct from the hydroxyamidine chemotype of epacadostat.
- [1] BindingDB. BDBM50234066 (CHEMBL4078152). Affinity Data: IC₅₀ = 100 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as inhibition of kynurenine production, preincubated with cells followed by IFN-gamma stimulation. Curated by Bristol-Myers Squibb Research and Development / ChEMBL. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50234066 View Source
- [2] BindingDB. BDBM50126143 (Epacadostat / INCB024360). Affinity Data: EC₅₀ = 8 nM. Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells assessed as reduction in kynurenine formation. See also: Epacadostat Data Sheet (MedChemExpress): enzymatic IC₅₀ = 71.8 ± 17.5 nM; cellular HeLa IC₅₀ = 7.1 ± 0.6 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50126143 View Source
